1-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol dihydrochloride
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Overview
Description
PUMAi is an inhibitor of p53 up-regulated modulator of apoptosis (PUMA), a BH3-only Bcl-2 family member, mitigating acetaminophen (APAP)-induced hepatocyte necrosis and liver injury.
Scientific Research Applications
Anticancer Properties
The compound has been identified as a novel anti-bladder cancer drug. It exhibited selective toxicities between normal and cancer cells and showed broad-spectrum anti-cancer activities in vitro. Its serum concentration was comparable to oral preparation drugs after administration, indicating its potential efficacy in clinical applications, especially in bladder cancer post-therapy (Shimizu et al., 2019).
Pharmacological Evaluation for Anticonvulsant Activity
This compound has been evaluated as a potential anticonvulsant agent. The synthesized derivatives showed significant delay in the onset of convulsion and prolongation of survival time compared to phenobarbital, suggesting its effectiveness in anticonvulsant therapy (Ghareb et al., 2017).
Synthesis and Molecular Modeling
The synthesis and molecular modeling of derivatives of this compound have been explored for potential medical applications. These studies provide insights into the compound's chemical structure and potential pharmacological properties (Betz et al., 2011).
Investigation in Neurological Disorders
Studies have shown that derivatives of this compound could have applications in treating neurological disorders. Its properties in enhancing nerve growth factor's ability to stimulate neurite outgrowths in certain cell types have been explored, indicating potential therapeutic uses in neurodegenerative diseases (Williams et al., 2010).
Properties
Molecular Formula |
C19H28Cl2N2O3 |
---|---|
Molecular Weight |
403.3 g/mol |
IUPAC Name |
1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-naphthalen-2-yloxypropan-2-ol;dihydrochloride |
InChI |
InChI=1S/C19H26N2O3.2ClH/c22-12-11-20-7-9-21(10-8-20)14-18(23)15-24-19-6-5-16-3-1-2-4-17(16)13-19;;/h1-6,13,18,22-23H,7-12,14-15H2;2*1H |
InChI Key |
BYEYELUOZVKLDE-UHFFFAOYSA-N |
SMILES |
OC(COC1=CC=C2C=CC=CC2=C1)CN3CCN(CCO)CC3.[H]Cl.[H]Cl |
Canonical SMILES |
C1CN(CCN1CCO)CC(COC2=CC3=CC=CC=C3C=C2)O.Cl.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PUMAi |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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